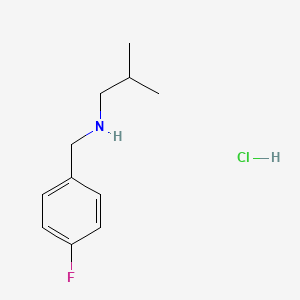![molecular formula C17H22ClNO B3093087 (Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride CAS No. 1240567-69-4](/img/structure/B3093087.png)
(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride” is C17H21NO. Its molecular weight is 255.35 g/mol. The detailed molecular structure is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Applications in Drug Synthesis and Medical Fields
Levulinic acid, a biomass-derived compound with carbonyl and carboxyl functional groups, showcases flexibility and diversity in drug synthesis. It reduces drug synthesis costs and has untapped potential in medicine, including cancer treatment and medical materials. Its application ranges from raw material for direct drug synthesis, synthesis of related derivatives for specific drug applications, modification of chemical reagents, and formation of protective groups for drug synthesis, demonstrating its versatility and importance in pharmaceutical development (Zhang et al., 2021).
Environmental Science and Pollution Research
Research on the degradation of environmental pollutants such as 2,4-D and other phenoxy herbicides in soil, organic matter, and minerals provides insights into the fate and behavior of similar compounds. This understanding is crucial for developing strategies to mitigate the environmental impact of these substances, offering a perspective on the significance of chemical breakdown pathways and the role of soil composition in the environmental persistence and toxicity of chemical agents (Werner et al., 2012).
Contributions to Understanding Environmental Pollutants
The occurrence, fate, and toxicity of triclosan and its by-products in the environment highlight the complex interactions between chemical pollutants and ecological systems. This research sheds light on the persistence of such compounds in various environmental matrices and their potential toxic effects on aquatic organisms and human health, emphasizing the need for continued investigation into safer and more sustainable chemical uses and disposal methods (Bedoux et al., 2012).
Insights into Chemical Warfare Agent Degradation
Understanding the sources, fate, and toxicity of chemical warfare agent degradation products is vital for environmental and occupational health. This knowledge contributes to the development of remediation and decontamination strategies, ensuring the safety and protection of populations and ecosystems potentially affected by such hazardous substances (Munro et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-3-14(2)18-13-15-8-7-11-17(12-15)19-16-9-5-4-6-10-16;/h4-12,14,18H,3,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVQESVANMNXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



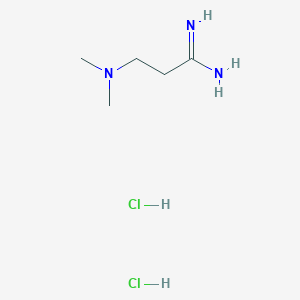
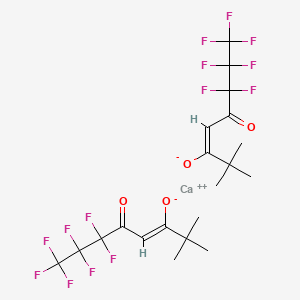
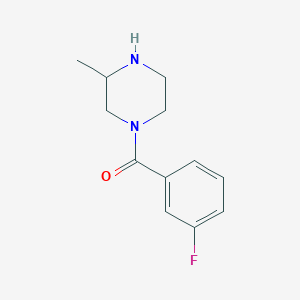
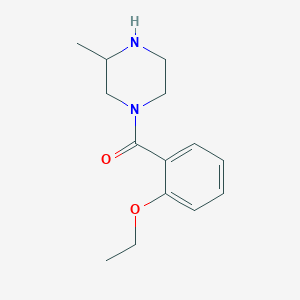

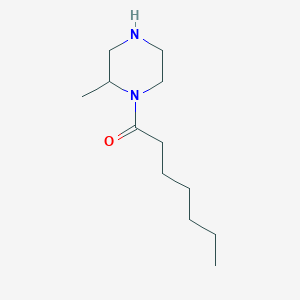
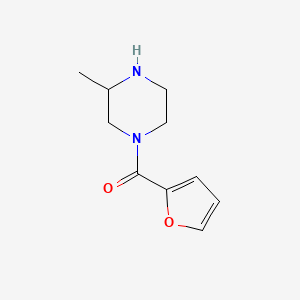
amine hydrochloride](/img/structure/B3093074.png)
![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093082.png)
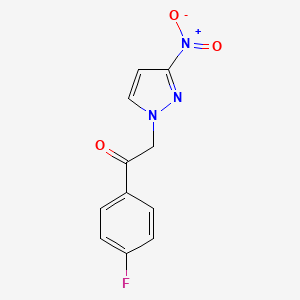
amine hydrochloride](/img/structure/B3093104.png)
![3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093122.png)
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093129.png)
